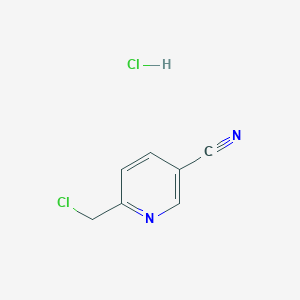

6-(chloromethyl)pyridine-3-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

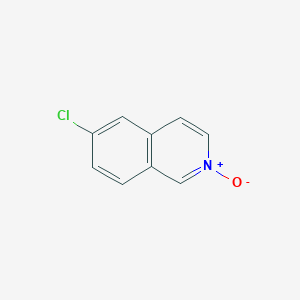

“6-(chloromethyl)pyridine-3-carbonitrile hydrochloride” is a chemical compound. It is a substituted pyridine . The empirical formula is C6H3ClN2 . It is used in the preparation of other compounds such as (6-chloro-3-pyridyl)methylamine .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. This acid can then react with methanol to produce methyl pyridine-3-carboxylate. The carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce a target product .Molecular Structure Analysis

The molecular structure of “6-(chloromethyl)pyridine-3-carbonitrile hydrochloride” consists of a pyridine ring with a chloromethyl group at the 6-position and a carbonitrile group at the 3-position .Physical And Chemical Properties Analysis

“6-(chloromethyl)pyridine-3-carbonitrile hydrochloride” is a solid substance . Its melting point is 116-120 °C .Aplicaciones Científicas De Investigación

Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway

This compound can be used in the synthesis of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .

Synthesis of Nicotinonitrile Derivatives

6-(Chloromethyl)nicotinonitrile hydrochloride can be used in the synthesis of novel nicotinonitrile derivatives . These derivatives are obtained in fair to good yields and their photophysical properties have been studied .

Synthesis of Coumarin-Linked Nicotinonitrile Derivatives

This compound can be used in the synthesis of coumarin-linked nicotinonitrile derivatives . This represents a new and efficient strategy for the synthesis of these derivatives via a cooperative vinylogous anomeric-based oxidation mechanism .

Safety and Hazards

Propiedades

IUPAC Name |

6-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQDGFNBMKPJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)